molecular formula C26H20F2N4O2 B2635918 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1189502-77-9

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2635918
CAS No.: 1189502-77-9
M. Wt: 458.469
InChI Key: JODGAMYJMPTWOW-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N4O2 and its molecular weight is 458.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of (indol-3-yl)alkylamides, closely related to the chemical structure of interest, was synthesized and evaluated for analgesic activity. Compounds bearing benzyl or 4-fluorobenzyl moieties exhibited promising analgesic properties, with potency comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. This research highlights the potential of these compounds for further pharmacological evaluation and optimization (Fouchard et al., 2001).

Hepatitis B Virus Inhibition

Research on a compound structurally related to 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide demonstrated its potential as a new inhibitor of hepatitis B. Molecular docking studies evaluated the compound's nanomolar inhibitory activity against Hepatitis B virus, indicating its promise for therapeutic applications in treating this virus (Ivashchenko et al., 2019).

Antiallergic Properties

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were prepared in the search for novel antiallergic compounds. A specific amide from this research was found to be significantly more potent than astemizole, a reference drug, in an ovalbumin-induced histamine release assay, showcasing its potential as an effective antiallergic agent (Menciu et al., 1999).

Catalytic Activity and Biological Evaluation

The catalytic activity of nickel ferrite nanoparticles was explored in the synthesis of derivatives related to the chemical structure of interest. These compounds demonstrated significant anti-oxidant and anti-microbial activities, suggesting their potential for further biological applications (Rao et al., 2019).

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O2/c27-19-8-6-17(7-9-19)13-29-23(33)15-32-22-11-10-20(28)12-21(22)24-25(32)26(34)31(16-30-24)14-18-4-2-1-3-5-18/h1-12,16H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODGAMYJMPTWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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